molecular formula C19H20N4O2 B11193712 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

Cat. No.: B11193712
M. Wt: 336.4 g/mol
InChI Key: XFMINTYOZQCXCZ-UHFFFAOYSA-N
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Description

Chemical Characterization: N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a synthetic organic compound with the molecular formula C 19 H 20 N 4 O 2 and a molecular weight of 336.388 g/mol . Its structure features a quinoline moiety linked to a 3-methyl-1,2,4-oxadiazole ring via a cyclohexyl-carboxamide bridge, resulting in a complex system with 45 atoms, 48 bonds, and 4 distinct rings . Key physicochemical parameters include a calculated logP of 3.91, indicating moderate lipophilicity, and a polar surface area (PSA) of 80.91 Ų . Research Significance and Potential Applications: This compound is of significant interest in medicinal chemistry and drug discovery research due to its incorporation of the 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in pharmacology because of its diverse biological activities and favorable metabolic stability . It serves as a versatile bioisostere for ester and amide functional groups, which can enhance a molecule's stability against hydrolysis and improve its drug-like properties . Compounds containing the 1,2,4-oxadiazole nucleus have demonstrated a broad spectrum of biological activities in scientific research, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS)-related effects . The specific molecular architecture of this reagent, combining a quinoline fragment with the 1,2,4-oxadiazole ring, makes it a valuable intermediate for constructing novel chemical libraries or for use as a key building block in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Usage and Handling: This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety guidelines for laboratory chemicals.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13-20-18(25-23-13)19(11-5-2-6-12-19)22-17(24)16-10-9-14-7-3-4-8-15(14)21-16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,22,24)

InChI Key

XFMINTYOZQCXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Preparation of Quinoline-2-Carboxylic Acid Derivatives

The quinoline-2-carboxylic acid component is typically synthesized via Friedländer annulation or Skraup reaction. Recent protocols emphasize the use of 2-chloroquinoline-3-carbaldehydes as precursors, which undergo condensation with acrylonitrile or acrylate derivatives under basic conditions. For example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is synthesized by heating 2-chloroquinoline with ethyl acrylate in the presence of potassium carbonate.

Critical Reaction Conditions :

  • Temperature: 100–110°C

  • Base: K₂CO₃ or NaOH

  • Solvent: Ethanol or DMF

  • Yield: 65–78%

Formation of 1-(3-Methyl-1,2,4-Oxadiazol-5-yl)cyclohexanamine

The oxadiazole-bearing cyclohexylamine intermediate is prepared through cyclization of amidoximes. A representative method involves reacting cyclohexanecarboxamide with hydroxylamine hydrochloride to form the amidoxime, followed by cyclization with acetic anhydride or triethyl orthoformate.

Cyclohexanecarboxamide+NH2OH\cdotpHClEtOH, ΔAmidoxime(EtO)3CH1,2,4-Oxadiazole\text{Cyclohexanecarboxamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Amidoxime} \xrightarrow{\text{(EtO)}3\text{CH}} \text{1,2,4-Oxadiazole}

Optimization Insights :

  • Cyclization catalysts: TfOH or PtCl₄ improve yields by 15–20%.

  • Solvent polarity: DMSO enhances reaction efficiency in superbase-mediated cyclizations.

Oxadiazole Ring Formation Strategies

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. Amidoximes react with acyl chlorides or activated esters (e.g., NHS esters) to form 3,5-disubstituted oxadiazoles. For the target compound, 3-methyl-1,2,4-oxadiazol-5-ylcyclohexanamine is synthesized by treating cyclohexylamidoxime with acetyl chloride in pyridine.

Key Data :

ReactantProduct YieldConditions
Cyclohexylamidoxime82%Pyridine, 0°C, 12h
Acetyl chloride75%DCC, RT, 24h

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with nitriles to form oxadiazoles. This method is less common due to competing dimerization but offers regioselectivity advantages. For example, cyclohexylcarbonitrile oxide reacts with acetonitrile in the presence of PtCl₄ to yield the 3-methyl-substituted oxadiazole.

R-C≡N-O+R’-C≡NPtCl₄1,2,4-Oxadiazole\text{R-C≡N-O} + \text{R'-C≡N} \xrightarrow{\text{PtCl₄}} \text{1,2,4-Oxadiazole}

Challenges :

  • Requires strict temperature control (−5°C to 25°C).

  • Yields drop below 50% without catalysts.

Amide Coupling Techniques

DCC/NHS-Mediated Coupling

The quinoline-2-carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by reaction with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanamine. This method achieves yields of 70–85% but requires extensive purification to remove dicyclohexylurea byproducts.

Procedure :

  • Activate quinoline-2-carboxylic acid with DCC/NHS in dry acetonitrile.

  • Add cyclohexylamine derivative at 0°C.

  • Stir for 12–24 hours at room temperature.

Azide Coupling Approach

An alternative route involves converting the carboxylic acid to an acyl azide, which reacts with the amine via the Curtius rearrangement. This method avoids DCC byproducts but demands precise pH control.

R-COOHSOCl2R-COClNaN3R-CON3ΔR-NH-CO-R’\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{NaN}3} \text{R-CON}_3 \xrightarrow{\Delta} \text{R-NH-CO-R'}

Advantages :

  • Higher purity (>90% by HPLC).

  • Suitable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), 2.63 (s, 3H, CH₃-oxadiazole).

  • MS (ESI+) : m/z 385.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
DCC/NHS Coupling7895High reproducibility
Azide Coupling6598Minimal byproducts
Direct Cyclization7090One-pot synthesis

Challenges and Optimization Opportunities

  • Byproduct Formation : Dicyclohexylurea in DCC-mediated reactions necessitates multiple washes with ethyl acetate.

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; neutral pH is critical during workup.

  • Scale-Up Limitations : Azide methods require low-temperature equipment, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the cyclohexyl group.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the quinoline core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core and cyclohexyl group.

    Reduction: Reduced derivatives of the oxadiazole ring and quinoline core.

    Substitution: Substituted derivatives at the quinoline core and oxadiazole ring.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide has shown promise as an antimicrobial agent. A study demonstrated that derivatives of quinoline with oxadiazole exhibited significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong efficacy in comparison to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
7aMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5
6dMycobacterium tuberculosis8.0

2. Anticancer Potential

Research indicates that quinoline derivatives can act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds derived from quinoline exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 0.137 to 0.583 µg/mL, demonstrating their potential as effective anticancer therapeutics .

Table 2: Cytotoxic Activity of Quinoline-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
7HepG20.137
12dMCF-70.164
ErlotinibHepG20.308

Case Studies

Case Study 1: Antitubercular Screening
In a study focused on antitubercular agents, derivatives containing the quinoline core were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound showed significant activity with an MIC value comparable to established treatments like Isoniazid .

Case Study 2: Anticancer Efficacy
A series of quinoline-oxadiazole derivatives were tested for their anticancer properties against HepG2 and MCF-7 cell lines. The results indicated that certain derivatives had better efficacy than traditional chemotherapeutics, suggesting their potential for further development into clinical candidates .

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

  • The compound is stable under recommended storage conditions (), contrasting with halogenated analogs that may degrade under oxidative stress .

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 1326852-89-4

The compound features a quinoline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is known for its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can inhibit critical enzymes involved in cancer progression, such as histone deacetylases (HDAC) and thymidylate synthase .

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported to be effective against human colon adenocarcinoma (HT-29) and other cancer types, indicating its potential as an anticancer agent .

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma85.0
Human Ovarian Adenocarcinoma78.5

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. A study highlighted the ability of certain oxadiazoles to inhibit bacterial growth by targeting specific metabolic pathways . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active oxadiazole compounds suggests potential activity against various pathogens.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase disrupts cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Interfering with cell cycle progression through various checkpoints.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

  • Anticancer Activity : A study published in PMC identified that compounds with the oxadiazole moiety showed significant inhibition of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest .
  • Structure–Activity Relationship (SAR) : Research has established correlations between the structure of oxadiazoles and their biological activities. Modifications in substituents can enhance potency against specific targets .
  • Synergistic Effects : Some studies suggest that combining this compound with other therapeutic agents may produce synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide?

The synthesis typically involves two key steps:

  • Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or HBTU) to form the 3-methyl-1,2,4-oxadiazole moiety .
  • Quinoline-Carboxamide Coupling : Activation of the quinoline-2-carboxylic acid using coupling agents like HBTU or EDC in the presence of a base (e.g., TEA) to react with the cyclohexylamine intermediate .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Oxadiazole FormationAmidoxime + Trifluoroacetic anhydride, 60°C, 12h75–80%
Amide CouplingQuinoline-2-carboxylic acid, HBTU, TEA, DMF, RT, 24h~70%

Q. How is the compound characterized structurally and chemically?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) and the oxadiazole methyl group (δ 2.3–2.5 ppm, singlet) .
    • IR Spectroscopy : C=O stretch of the carboxamide (1650–1680 cm⁻¹) and oxadiazole ring vibrations (950–980 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial Activity : Disk diffusion assays (Mueller Hinton agar) and MIC determination via microplate dilution .
  • Antiplasmodial Activity : Multi-stage assays against Plasmodium falciparum cultures, measuring IC₅₀ values for blood-stage parasites .

Advanced Research Questions

Q. How can synthetic routes be optimized to address steric hindrance in the cyclohexyl substituent?

  • Strategy : Use bulky amine-protecting groups (e.g., Boc) during cyclohexylamine synthesis to reduce steric interference .
  • Catalytic Optimization : Employ microwave-assisted synthesis to enhance reaction rates and yields (e.g., 30% yield improvement at 100°C, 1h vs. 24h conventional heating) .
  • Data Analysis : Compare yields and purity via HPLC under varied conditions (see table below):
MethodTimeYieldPurity
Conventional24h70%95%
Microwave1h85%98%

Q. How to resolve contradictions in biological activity data across studies?

  • Potential Causes :
    • Variability in compound purity (e.g., residual solvents affecting assay results).
    • Differences in assay protocols (e.g., serum concentration in cell culture media altering bioavailability).
  • Methodological Adjustments :
    • Standardize purity validation (HPLC ≥98%) and use controlled solvent systems (e.g., DMSO concentration <0.1%) .
    • Cross-validate using orthogonal assays (e.g., SPR binding studies vs. cellular IC₅₀) .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like Plasmodium dihydroorotate dehydrogenase .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
  • Dynamic Simulations : MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories, identifying critical hydrogen bonds with protein residues .

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
PfDHODH-9.2H-bond with Arg265, π-stacking with Phe227

Methodological Considerations

  • Safety and Handling : Follow SDS guidelines for PPE (gloves, lab coat) and avoid inhalation/contact due to potential skin/eye irritation .
  • Storage : Store in airtight containers at -20°C under inert gas (Ar/N₂) to prevent oxadiazole ring hydrolysis .

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